Tyrosine, 3-hydroxy-O-methyl-

Pharmacokinetics Parkinson's disease Drug metabolism

3-Hydroxy-O-methyl-L-tyrosine (CAS 4368-01-8; synonyms: 3-O-methyl-L-DOPA, 4-methoxy-L-tyrosine, 3-methoxy-L-tyrosine) is a non-proteinogenic L-tyrosine derivative in which the 3-hydroxy group of the phenyl ring is replaced by a methoxy substituent. It is the principal circulating metabolite of L-DOPA (levodopa), formed endogenously via catechol-O-methyltransferase (COMT)-mediated O-methylation.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 4368-01-8
Cat. No. B1251279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosine, 3-hydroxy-O-methyl-
CAS4368-01-8
Synonyms3-hydroxy-4-methoxyphenylalanine
4-methoxytyrosine
p-methoxy-L-tyrosine
para-methoxy-L-tyrosine
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(C(=O)O)N)O
InChIInChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
InChIKeyQRXPIKKZQGWJMW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-O-Methyl-L-Tyrosine (CAS 4368-01-8) for Research Procurement: Core Identity and Comparator Landscape


3-Hydroxy-O-methyl-L-tyrosine (CAS 4368-01-8; synonyms: 3-O-methyl-L-DOPA, 4-methoxy-L-tyrosine, 3-methoxy-L-tyrosine) is a non-proteinogenic L-tyrosine derivative in which the 3-hydroxy group of the phenyl ring is replaced by a methoxy substituent [1]. It is the principal circulating metabolite of L-DOPA (levodopa), formed endogenously via catechol-O-methyltransferase (COMT)-mediated O-methylation . Unlike its catechol-bearing precursor L-DOPA, this compound lacks the ortho-dihydroxybenzene motif, fundamentally altering its redox behavior, enzyme-substrate relationships, and receptor interactions [2]. Its half-life of approximately 15 hours in human plasma—roughly 15-fold longer than that of L-DOPA—drives substantial accumulation during chronic L-DOPA therapy and underpins both its biomarker utility and its capacity to interfere with L-DOPA pharmacodynamics [3]. The compound serves as a critical reference standard for impurity profiling in levodopa drug product analysis (Levodopa EP Impurity C / USP Related Compound B) and as a key biomarker for aromatic L-amino acid decarboxylase (AADC) deficiency and Parkinson's disease phenotyping [4].

Why Generic L-Tyrosine or Levodopa-Related Compounds Cannot Substitute for 3-Hydroxy-O-Methyl-L-Tyrosine in Targeted Research


The substitution of 3-hydroxy-O-methyl-L-tyrosine (CAS 4368-01-8) with unmodified L-tyrosine, L-DOPA, or other methylated tyrosine regioisomers in experimental or analytical workflows introduces quantifiable errors that directly compromise data validity. Unmodified L-tyrosine (Km = 0.13 mM for L-amino acid oxidase) exhibits a ~3-fold lower substrate affinity than O-methyl-L-tyrosine (Km = 0.044 mM) for the same enzyme, meaning that kinetic parameter determination is fundamentally altered [1]. The presence of the 3-O-methyl substituent converts the compound from a tyrosinase substrate (as with L-tyrosine) into a mechanistically distinct uncompetitive inhibitor, whereas its α-methyl and N-methyl counterparts act as mixed-type and non-competitive inhibitors, respectively [2]. Furthermore, 3-O-methyl-L-tyrosine is neither a substrate for nor an inhibitor of L-amino acid decarboxylase (AADC)—a critical distinction from L-DOPA, which is the enzyme's native substrate—making the O-methyl derivative the definitive inactivatable marker for distinguishing AADC deficiency from pharmacologically induced metabolite elevations [3]. The quantitative evidence below demonstrates that generic substitution across these structurally similar analogs erases the core experimental signal in assays ranging from enzyme kinetics to clinical metabolomics.

Comparator-Based Quantitative Differentiation Evidence for 3-Hydroxy-O-Methyl-L-Tyrosine (CAS 4368-01-8)


15-Fold Longer Plasma Half-Life Versus L-DOPA Drives Accumulation-Dependent Pharmacodynamic Interference

The plasma elimination half-life (t½) of 3-hydroxy-O-methyl-L-tyrosine is approximately 15 hours in humans, compared to approximately 1 hour for its metabolic precursor L-DOPA (levodopa). This ~15-fold difference results in progressive accumulation of the O-methyl metabolite in plasma and cerebrospinal fluid during chronic L-DOPA therapy, where its concentrations ultimately exceed those of L-DOPA itself [1][2]. In rats, the biological half-life of ¹⁴C-O-methyldopa is 12–13 hours in blood, brain, and heart, confirming multi-compartment persistence [3]. This pharmacokinetic disparity is the mechanistic basis for the metabolite's competition with L-DOPA at the large neutral amino acid transporter (LAT1) at both the intestinal epithelium and the blood-brain barrier, potentially reducing central L-DOPA delivery [4].

Pharmacokinetics Parkinson's disease Drug metabolism

Diagnostic Biomarker AUC of 0.967 for Parkinson's Disease Discrimination Versus Healthy Controls

In an untargeted LC-MS metabolomics study of 41 drug-naïve Parkinson's disease (PD) patients and 20 healthy controls (HCs), serum 3-methyl-L-tyrosine achieved an area under the ROC curve (AUC) of 0.967 for discriminating PD from HCs, with a log2 fold change of −1.07 (p < 0.0001), indicating significant downregulation in PD [1]. For the more refined phenotype discrimination of PD patients with REM sleep behavior disorder (PD-RBD) versus those without (PD-nRBD), 3-methyl-L-tyrosine yielded an AUC of 0.876, reflecting its dual dynamics: dopaminergic depletion-driven decrease in PD generally, but compensatory metabolic upregulation in PD-RBD specifically (log2 FC = +1.05, p < 0.0001) [2]. Among the 132 dysregulated metabolites identified, 3-methyl-L-tyrosine ranked fourth overall in PD-versus-HC AUC performance—behind only sodium deoxycholate (AUC 0.991), S-adenosylmethionine (AUC 0.978), and L-tyrosine (AUC 0.974)—and second among metabolites for PD-RBD discrimination [3].

Biomarker discovery Parkinson's disease Metabolomics

Uncompetitive Tyrosinase Inhibition Mechanism Distinguishes O-Methyl-L-Tyrosine from α- and N-Methyl-L-Tyrosine

Lineweaver-Burk kinetic analysis of methylated L-tyrosine derivatives against mushroom tyrosinase (EC 1.14.18.1) revealed that O-methyl-L-tyrosine acts as an uncompetitive inhibitor—a mechanism fundamentally distinct from α-methyl-L-tyrosine (mixed-type inhibitor) and N-methyl-L-tyrosine (non-competitive inhibitor) when tested against the same enzyme system under the same conditions [1]. The same study determined O-methyl-L-tyrosine to be an uncompetitive inhibitor also of tyrosinase in the hydroxylation of L-tyrosine to L-DOPA [2]. In the related L-amino acid oxidase (LAAO, EC 1.4.3.2) system, the mechanistic distinction persists: O-methyl-L-tyrosine serves as a substrate (Km = 0.044 mM), while α-methyl-L-tyrosine acts as a mixed-type inhibitor with Ki = 3.12 mM, and N-methyl-L-tyrosine acts as a competitive inhibitor with Ki = 7.96 mM [3]. An uncompetitive inhibitor binds only to the enzyme-substrate complex, meaning its inhibitory potency increases with substrate concentration—a property absent in the α- and N-methyl congeners.

Enzyme kinetics Tyrosinase inhibition Mechanistic pharmacology

3-Fold Higher L-Amino Acid Oxidase Substrate Affinity Relative to L-Tyrosine

Under identical assay conditions (pH 7.5, Crotalus atrox LAAO), O-methyl-L-tyrosine exhibits a Michaelis constant (Km) of 0.044 mM, compared to Km = 0.13 mM for the native substrate L-tyrosine—representing an approximately 3-fold higher apparent affinity [1]. In the presence of 1 mM O-methyl-L-tyrosine as an inhibitor, the Km for L-tyrosine shifts to 0.19 mM, consistent with competitive displacement at the active site [2]. This demonstrates that the O-methyl derivative not only binds more tightly than the natural substrate but also effectively competes with it, providing a tool for probing LAAO active-site topology with a sub-50 µM Km probe versus the >100 µM Km of the endogenous ligand [3].

Enzyme kinetics Substrate specificity Oxidative deamination

Concentration-Dependent Inhibition of L-DOPA Neuroprotection in Primary Dopaminergic Neurons at 10–100 µM

3-Methoxytyrosine at concentrations of 10 µM and 100 µM significantly inhibits the neuroprotective effect of L-DOPA on primary rat mesencephalic dopaminergic neurons, as demonstrated in astrocyte-neuron co-culture systems [1]. In a separate in vivo study, systemic administration of L-3-methoxytyrosine (100 or 300 mg/kg i.p.) attenuated the formation of DOPA and 5-hydroxytryptophan by approximately 25% in whole rat brain tissue, with the effect paralleled by a measurable decrease in brain tryptophan concentration [2]. This dual in vitro and in vivo evidence establishes a concentration-dependent interference with both dopaminergic and serotonergic precursor synthesis that is not observed with L-DOPA alone. Mechanistically, 3-OMD competes with L-DOPA at target molecules released from astrocytes, possibly including glutathione, rather than acting through classical receptor antagonism [3].

Neuroprotection Dopaminergic neurons Parkinson's disease

Exclusive AADC Inertness Enables Definitive Biomarker Segregation of Enzyme Deficiency Versus Drug-Induced Elevation

3-Methoxy-L-tyrosine is neither a substrate for nor an inhibitor of aromatic L-amino acid decarboxylase (AADC; EC 4.1.1.28), a property confirmed by Sigma-Aldrich and MedChemExpress product specifications . This inertness toward AADC is the critical biochemical basis for its use as a diagnostic biomarker: in AADC-deficient patients, 3-methoxytyrosine accumulates because its upstream precursor L-DOPA cannot be converted to dopamine and is instead shunted through the COMT pathway. Clinical metabolomic profiling of plasma revealed markedly elevated 3-methoxytyrosine in AADC-deficient patients (average Z-score of +5.88 to +6.1), accompanied by significant decreases in downstream dopamine metabolites (dopamine 3-O-sulfate Z-score: −2.77; vanillylmandelate Z-score: −2.87) [1]. In contrast, non-AADC patients receiving carbidopa-levodopa therapy also show elevated 3-methoxytyrosine (levels of 7.65 arbitrary units), but without the concurrent depletion of dopamine metabolites, allowing unambiguous segregation of the two conditions [2].

Inborn errors of metabolism AADC deficiency Clinical metabolomics

Highest-Impact Research and Industrial Application Scenarios for 3-Hydroxy-O-Methyl-L-Tyrosine (CAS 4368-01-8)


Levodopa Drug Product Impurity Profiling and Pharmacopoeial Compliance (ANDA/NDA)

CAS 4368-01-8 is formally designated as Levodopa EP Impurity C (also USP Levodopa Related Compound B) and is required for analytical method development, method validation (AMV), and quality control release testing of levodopa active pharmaceutical ingredient and finished drug products. The compound's ~15-hour half-life relative to L-DOPA's ~1-hour half-life [1] means that even trace levels of this impurity in drug product can accumulate in patients over repeated dosing, making its accurate quantification both a regulatory necessity and a clinical safety parameter. Certified reference standards of this compound are used to establish system suitability, linearity, accuracy, and limit of quantitation in HPLC and UPLC-MS impurity assays per ICH Q3A/Q3B guidelines.

Clinical Metabolomics Biomarker Validation for Parkinson's Disease Diagnosis and Phenotype Stratification

With an AUC of 0.967 for PD-versus-healthy-control discrimination and an AUC of 0.876 for PD-RBD subtype stratification in drug-naïve patient serum [2][3], 3-methyl-L-tyrosine is a high-value biomarker that requires quantitative reference standards for LC-MS/MS assay calibration. Its dual dynamics—decreased in PD generally but upregulated in PD-RBD—make it uniquely suited for multi-marker panels that distinguish PD motor phenotypes. Procurement of the pure L-enantiomer (CAS 4368-01-8) rather than the racemic DL mixture (CAS 7636-26-2) is essential, as only the L-form is the endogenous human metabolite.

Confirmatory Diagnostic Testing for Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency

Because 3-methoxy-L-tyrosine is neither a substrate for nor an inhibitor of AADC , its plasma elevation (Z-score +5.88 to +6.1) combined with depletion of dopamine 3-O-sulfate (Z-score −2.77) and vanillylmandelate (Z-score −2.87) constitutes a definitive biochemical signature for AADC deficiency that distinguishes it from pharmacologically induced 3-methoxytyrosine elevation (levels of ~7.65 units in carbidopa-levodopa-treated non-AADC patients) [4]. Clinical biochemistry laboratories performing confirmatory inborn error of metabolism testing require the pure L-enantiomer as a quantitative calibrator for plasma 3-methoxytyrosine determination.

Enzyme Mechanism Studies on Tyrosinase and L-Amino Acid Oxidase Using Position-Specific Methyl Probes

The uncompetitive inhibition mechanism of O-methyl-L-tyrosine against tyrosinase [5], combined with its ~3-fold higher LAAO substrate affinity (Km = 0.044 mM) relative to L-tyrosine (Km = 0.13 mM) [6], makes this compound a mechanistically informative probe for structure-activity relationship studies. Its distinct inhibition modality (uncompetitive) versus α-methyl-L-tyrosine (mixed-type) and N-methyl-L-tyrosine (non-competitive) enables researchers to dissect the contribution of the phenolic 3-OH position to enzyme-substrate complex stabilization, a capability not provided by any other single methyl-tyrosine derivative.

Quote Request

Request a Quote for Tyrosine, 3-hydroxy-O-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.